molecular formula C28H54O4 B081151 Diundecyl hexanedioate CAS No. 14641-32-8

Diundecyl hexanedioate

Cat. No.: B081151
CAS No.: 14641-32-8
M. Wt: 454.7 g/mol
InChI Key: WIZIPYVLMUMDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diundecyl hexanedioate is a high-purity, synthetic diester compound of significant interest in materials science and industrial chemistry research. Its primary research value lies in its application as a model compound for studying synthetic lubricants and plasticizers. The molecule consists of a hexanedioate (adipate) core esterified with two undecyl (C11) chains, resulting in a structure that imparts excellent low-temperature fluidity and high thermal stability. Researchers utilize this compound to investigate the relationship between molecular structure and performance in lubricant formulations, particularly its viscosity characteristics, pour point, and oxidative resistance under stress. Furthermore, it serves as a chemical intermediate in the development of specialized polymers and coatings, where its long alkyl chains can influence flexibility, hydrophobicity, and compatibility with other components. Its mechanism of action as a lubricant base stock or plasticizer is physical in nature, involving the reduction of friction between surfaces or the disruption of polymer-polymer interactions to increase free volume and reduce glass transition temperature (Tg). This reagent is essential for advancing studies in green chemistry, seeking sustainable alternatives to traditional petroleum-derived materials. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

14641-32-8

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

diundecyl hexanedioate

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

WIZIPYVLMUMDQT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC

Synonyms

Adipic acid diundecyl ester

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Diundecyl Hexanedioate

Conventional Esterification Routes for Hexanedioate Esters

Conventional synthesis of diundecyl hexanedioate primarily relies on direct esterification or transesterification, often employing homogeneous acid catalysts. These methods are well-established but face challenges related to catalyst separation, corrosion, and side reactions. google.comoup.com

Direct Esterification Catalysis and Reaction Kinetics

The synthesis proceeds in two main stages: the rapid formation of a monoester, followed by a slower, rate-determining conversion of the monoester to the diester. researchgate.net The reaction is generally conducted at elevated temperatures to facilitate the removal of water, which shifts the equilibrium towards the formation of the diester product.

Homogeneous catalysts like sulfuric acid, hydrochloric acid, or organometallic compounds such as tetrabutyl titanate are frequently used. orgsyn.orgjournalajocs.com The kinetics of such reactions are crucial for reactor design and process control. For the esterification of adipic acid with diols, kinetic models have been developed that describe the variation of carboxyl group concentration over time. For instance, a study on the reaction between adipic acid and 1,6-hexanediol (B165255) catalyzed by tetrabutyl titanate found the reaction to follow a 3.5-order kinetic model. journalajocs.comsemanticscholar.org The activation energy for this specific esterification was calculated to be approximately 80.16 kJ/mol. journalajocs.comsemanticscholar.org The reaction rate is significantly influenced by temperature, catalyst concentration, and the molar ratio of reactants. journalajocs.com An excess of alcohol is often used to drive the reaction to completion. orgsyn.org

Table 1: Kinetic Parameters for a Model Esterification Reaction (Adipic Acid with 1,6-Hexanediol)

ParameterValueConditions
Reaction Order3.5Catalyst: Tetrabutyl titanate
Activation Energy (Ea)80.16 ± 4.41 kJ/molTemperature Range: 413-443 K
Effect of Molar Ratio (Alcohol:Acid)Conversion increases significantly up to 1.2:1Further increases have minimal effect
Effect of Catalyst ConcentrationRate constant increases with concentrationRange studied: 0.36-5.66 mmol/kg

Data derived from studies on analogous adipate (B1204190) ester synthesis. journalajocs.comsemanticscholar.org

Transesterification Processes for Diester Synthesis

Transesterification, or alcoholysis, offers an alternative route for synthesizing this compound. This process typically involves reacting a short-chain dialkyl adipate, such as dimethyl adipate, with undecyl alcohol. researchgate.net A catalyst is required, and the reaction equilibrium is driven forward by removing the more volatile alcohol (methanol in this case) that is displaced. researchgate.net

This method can be advantageous as it may proceed under milder conditions compared to direct esterification and avoids the direct handling of adipic acid, which has low solubility in organic media. The process is widely used in the production of other esters like biodiesel. researchgate.netresearchgate.net The catalyst can be a strong acid or base. researchgate.net The reaction involves the exchange of the alcohol moiety of the ester, and like direct esterification, it is an equilibrium-limited process. Continuous removal of the displaced alcohol is essential for achieving high yields of the desired this compound. researchgate.net

Advanced Catalytic Systems and Novel Synthetic Approaches

To overcome the limitations of conventional methods, research has focused on developing advanced catalytic systems and novel synthetic pathways that offer improved sustainability, efficiency, and product purity.

Heterogeneous Catalysis in Diester Production

The use of heterogeneous (solid) catalysts is a significant advancement in ester production, addressing the corrosion and separation issues associated with homogeneous catalysts. oup.comnih.gov Solid acid catalysts such as cation-exchange resins, composite solid acids, modified heteropoly acids, and functionalized biochar have been successfully employed for adipate ester synthesis. oup.comnih.gov

These catalysts offer several advantages:

Easy Separation: They can be easily filtered from the reaction mixture, simplifying product purification.

Reusability: Many solid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and operational costs. rsc.org

Reduced Corrosion: They are generally less corrosive to industrial equipment than strong mineral acids. nih.gov

For example, a sulfonated biochar catalyst derived from eucalyptus bark has been shown to be effective in the esterification of oleic acid, achieving a 96.28% conversion. nih.gov The kinetics of such reactions are often described by second-order models, with reaction rates increasing with temperature. nih.gov

Table 2: Comparison of Catalyst Types for Adipate Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
HomogeneousSulfuric Acid, Tetrabutyl TitanateHigh activity, low costCorrosive, difficult to separate, waste generation oup.com
HeterogeneousIon-Exchange Resins, Zeolites, Functionalized BiocharReusable, non-corrosive, easy separation nih.govrsc.orgPotentially lower activity, mass transfer limitations
Biocatalyst (Enzyme)Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, low waste nih.govmdpi.comHigher cost, potential for inhibition researchgate.net

Biocatalytic Pathways and Enzymatic Synthesis Considerations

Biocatalysis, utilizing enzymes such as lipases, represents a "green" alternative for synthesizing this compound. google.comnih.gov Immobilized lipases, particularly Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are highly effective for catalyzing esterification reactions under mild conditions. oup.comresearchgate.netmdpi.com

The key benefits of enzymatic synthesis include:

High Selectivity: Enzymes can perform highly specific reactions, reducing the formation of byproducts. mdpi.com

Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (e.g., 30-70°C), which saves energy and prevents thermal degradation of products. google.comnih.gov

Environmental Friendliness: The process avoids harsh acids and toxic metal catalysts, generating less waste. oup.com

Enzymatic synthesis can be performed via direct esterification of adipic acid and undecyl alcohol or through transesterification. google.comresearchgate.net The reactions are often conducted in a solvent-free system, further enhancing their green credentials. oup.commdpi.com High conversions, sometimes approaching 100%, can be achieved by controlling reaction parameters such as temperature, substrate molar ratio, and enzyme loading, as well as by removing the water byproduct, often through the application of a vacuum. researchgate.net

Table 3: Optimized Conditions for Lipase-Catalyzed Synthesis of Adipate Esters

ParameterOptimized Range/ValueReference Ester
EnzymeNovozym 435 (Immobilized Candida antarctica lipase B)Di(2-ethylhexyl) adipate researchgate.net
Temperature50 - 60°CDi(2-ethylhexyl) adipate, Dioleyl adipate oup.comresearchgate.net
Substrate Molar Ratio (Acid:Alcohol)1:2.5 to 1:5.3Di(2-ethylhexyl) adipate, Dioleyl adipate oup.comresearchgate.net
Enzyme Loading2.5% - 10% (w/w of substrates)Dioleyl adipate, Diisononyl adipate oup.comresearchgate.net
Byproduct RemovalVacuum application (e.g., 6.7 kPa)Di(2-ethylhexyl) adipate researchgate.net
Reaction Time6 - 8 hoursDi(2-ethylhexyl) adipate, Dioleyl adipate oup.comresearchgate.net

Data based on studies of various long-chain adipate esters.

Process Optimization and Scalability Studies for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to maximize efficiency and minimize costs. Key variables that must be optimized include reaction temperature, catalyst concentration, reactant molar ratios, and reaction time. researchgate.net

Statistical methods like Response Surface Methodology (RSM) are powerful tools used to study the interactions between these variables and determine the optimal conditions for achieving the highest yield. google.comoup.com For example, in the enzymatic synthesis of dioleyl adipate, RSM was used to find that a high conversion yield could be achieved at 60°C with a low enzyme amount of 2.5% w/w. oup.com

For industrial-scale batch or semi-batch processes, dynamic modeling and optimization can lead to significant energy savings and reduced processing times. researchgate.net In the production of tributyl citrate, a similar ester, dynamic optimization allowed for energy savings of up to 28% and a 36% reduction in processing time by manipulating variables such as the alcohol loading policy and heat supply profile. researchgate.net

Process intensification techniques, such as reactive distillation, are also being explored. This approach combines the chemical reaction and the separation of products in a single unit, which can overcome equilibrium limitations by continuously removing byproducts, thus increasing conversion and reducing capital and operating costs. researchgate.netresearchgate.net The scalability of any chosen method—whether conventional, heterogeneously catalyzed, or biocatalytic—depends on factors like catalyst cost and lifetime, energy consumption, and the complexity of downstream processing required to achieve the desired product purity.

Reactor Design and Process Intensification

The selection of reactor technology and the implementation of process intensification strategies are critical for the efficient and economical production of this compound. The design must address the challenges of a reversible reaction, which requires the continuous removal of water to drive the equilibrium towards product formation. scienceready.com.auresearchgate.net

Reactor Design: For the synthesis of specialty esters like this compound, batch or semi-batch reactors are commonly employed. northwestern.edu These are typically stirred-tank reactors (STRs) equipped with heating jackets, overhead agitators, and a reflux condenser, often configured with a Dean-Stark apparatus for azeotropic water removal. researchgate.netnorthwestern.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration.

For larger-scale, continuous production, a series of Continuously Stirred Tank Reactors (CSTRs) may be utilized. northwestern.eduepo.org This configuration allows for a continuous flow of reactants and products, with each reactor in the series bringing the reaction closer to completion. Another advanced approach involves reactive distillation , where the reaction and separation of the water byproduct occur simultaneously within a single distillation column. sphinxsai.com This method can significantly improve conversion by continuously shifting the reaction equilibrium. researchgate.netsphinxsai.com

Process Intensification: Process intensification refers to the development of innovative equipment and techniques that offer substantial improvements in chemical manufacturing and processing. For this compound synthesis, key intensification strategies include:

Catalysis: While traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they pose challenges in separation and can cause corrosion. mdpi.comntnu.no Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides, offer a significant advantage as they can be easily separated from the reaction mixture by filtration and are often reusable. mdpi.comresearchgate.net Enzymatic catalysis, using immobilized lipases like Candida antarctica lipase B, provides a green alternative, operating under milder conditions and offering high selectivity, though at a higher initial cost. mdpi.comgoogle.combiorxiv.org

Enhanced Water Removal: Efficient removal of the water byproduct is paramount for achieving high conversion. researchgate.net Pervaporation is an advanced membrane-based technique that can be integrated with the reactor. sphinxsai.commdpi.com A selective membrane allows water to permeate through while retaining the reactants and the ester product, effectively pulling the reaction to completion. mdpi.com

Energy Input: Microwave-assisted and ultrasound-assisted esterification are modern techniques that can dramatically reduce reaction times. researchgate.netsphinxsai.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, while ultrasound (sonication) enhances mass transfer and accelerates the reaction rate through acoustic cavitation. researchgate.netsphinxsai.com

The following table summarizes various process intensification strategies applicable to diester synthesis.

StrategyDescriptionAdvantagesPotential Challenges
Heterogeneous Catalysis Use of solid acid catalysts (e.g., ion-exchange resins, zeolites) instead of liquid acids. researchgate.netEasy separation and recovery of catalyst; reduced corrosion and waste. researchgate.netPotential for lower activity compared to homogeneous catalysts; mass transfer limitations.
Reactive Distillation Combines chemical reaction and product separation in a single unit. sphinxsai.comIncreased conversion by continuous removal of byproducts; energy savings. sphinxsai.comComplex design and operation; requires suitable vapor-liquid equilibria. sphinxsai.com
Pervaporation A membrane process used to separate the water byproduct from the reaction mixture. mdpi.comHigh separation efficiency; can break azeotropes; operates at moderate temperatures. sphinxsai.comMembrane fouling and stability; capital cost of the membrane system. mdpi.com
Microwave-Assisted Synthesis Utilizes microwave energy to heat the reaction mixture. sphinxsai.comRapid heating; significantly reduced reaction times; potential for improved yields. sphinxsai.comScalability can be an issue; requires specialized equipment.
Enzymatic Catalysis Employs enzymes (e.g., immobilized lipases) as biocatalysts. google.comHigh selectivity; mild reaction conditions; environmentally friendly. biorxiv.orgHigher catalyst cost; potential for enzyme deactivation. mdpi.com

Purification and Isolation Techniques for High-Purity Diesters

Following the esterification reaction, the crude product is a mixture containing this compound, unreacted undecyl alcohol, residual adipic acid, the catalyst, and water. A multi-step purification process is required to achieve the high purity necessary for its applications.

Catalyst Removal: If a homogeneous acid catalyst was used, the first step is neutralization. A weak base, such as a sodium bicarbonate or sodium carbonate solution, is added to the reactor to neutralize the acid catalyst and any remaining unreacted adipic acid. scienceready.com.au This results in the formation of salts that are soluble in the aqueous phase. If a heterogeneous catalyst was used, it is simply removed by filtration. chemicalbook.com

Washing and Phase Separation: The neutralized mixture is washed with water to remove the catalyst salts and other water-soluble impurities. google.com The mixture is then allowed to settle, and the aqueous layer is separated from the organic (ester) layer, typically using a decanter or separating funnel. scienceready.com.au

Final Purification: The final step to obtain high-purity this compound is typically fractional distillation under high vacuum. This separates the diester from any remaining lighter impurities and heavier byproducts. For achieving extremely high purity, other techniques can be employed:

Treatment with Adsorbents: The ester can be treated with adsorbents like activated carbon or activated clay to remove color bodies and trace impurities. google.com

Column Chromatography: While generally reserved for laboratory-scale or very high-value products, column chromatography over silica (B1680970) gel or alumina (B75360) can be used for ultimate purification. chemicalbook.com

The table below outlines the typical purification sequence for a high-purity diester like this compound.

StepTechniquePurpose
1. Neutralization Addition of a weak aqueous base (e.g., Sodium Bicarbonate).To neutralize the acid catalyst and unreacted carboxylic acid. scienceready.com.au
2. Washing Liquid-liquid extraction with water.To remove water-soluble salts and impurities. google.com
3. Alcohol Recovery Vacuum Distillation.To remove and recycle excess unreacted undecyl alcohol. google.com
4. Final Product Isolation High-Vacuum Fractional Distillation.To separate the final diester product from residual impurities and byproducts.
5. Polishing (Optional) Treatment with activated carbon or clay.To remove trace color and odor-causing compounds. google.com

Performance and Mechanistic Studies in Materials Science Applications

Diundecyl Hexanedioate as a Polymer Additive (Plasticizer)

This compound serves as a plasticizer for various polymers, enhancing their flexibility and processability. Its performance is rooted in its molecular structure, which allows it to interact with polymer chains, thereby modifying the material's physical properties.

Molecular Interactions with Polymeric Matrices (e.g., PVC, non-PVC systems)

When incorporated into a polymer matrix such as Polyvinyl Chloride (PVC), this compound molecules position themselves between the long polymer chains. The polar ester groups of the plasticizer can form weak intermolecular bonds with the polar sites on the PVC chains. Simultaneously, the long, non-polar undecyl chains create distance between the polymer chains, reducing the strong intermolecular forces that make the neat polymer rigid. This shielding effect increases the free volume within the polymer structure, allowing the polymer chains to move more freely relative to one another, which imparts flexibility to the material. The long alkyl chains of this compound are particularly effective in preventing interactions between PVC chains, contributing to its efficacy as a plasticizer. mdpi.com

In non-PVC systems, the nature of molecular interactions depends on the polarity of the polymer. For polar polymers, the interaction mechanism is similar to that in PVC. For non-polar polymers, the compatibility is primarily driven by van der Waals forces between the non-polar alkyl chains of the plasticizer and the polymer backbone.

Influence on Polymer Processability and Melt Rheology

The introduction of this compound into a polymer formulation significantly affects its processing characteristics. As a plasticizer, it lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This reduction in Tg expands the temperature range in which the polymer is in a highly elastic state, making it easier to process. mdpi.comresearchgate.net

The presence of the plasticizer also reduces the viscosity of the polymer melt. researchgate.net This decrease in melt viscosity facilitates processing techniques such as extrusion, injection molding, and calendering, as less energy is required to make the material flow. Studies on similar adipate (B1204190) esters have shown a significant increase in the melt flow rate of PVC compounds upon the addition of the plasticizer, indicating improved processability. mdpi.comresearchgate.net The fluidity of the polymer melt is enhanced, which can lead to smoother surfaces and more uniform products. mdpi.com

Impact on Polymer Composite Formulation and Performance

In polymer composites, which consist of a polymer matrix and one or more fillers, this compound can play a crucial role. The addition of a plasticizer can improve the dispersion of fillers within the polymer matrix by wetting the filler particles and reducing the viscosity of the blend. This can lead to composites with more uniform properties.

The flexibility imparted by the plasticizer can also enhance the impact strength of the composite material, making it less brittle. However, the addition of a plasticizer might also affect other mechanical properties, such as tensile strength and hardness, which often decrease with increasing plasticizer content. The specific effects depend on the type and concentration of the plasticizer, the filler, and the polymer matrix, as well as the interactions between these components.

Mechanisms of Plasticizing Action at the Molecular Level

The plasticizing action of this compound at the molecular level can be explained by several theories:

Lubricity Theory: This theory suggests that the plasticizer molecules act as lubricants between the polymer chains, allowing them to slide past one another more easily. The long, flexible undecyl chains of this compound are well-suited for this role.

Gel Theory: This theory posits that the plasticizer disrupts the three-dimensional gel-like structure of the polymer, which is formed by loose attachments between polymer chains. By breaking these attachments, the plasticizer increases the mobility of the polymer chains.

Free Volume Theory: This is one of the most widely accepted theories. It proposes that plasticizer molecules increase the "free volume" within the polymer matrix. This additional space allows for greater movement of the polymer segments, leading to increased flexibility and a lower glass transition temperature. The bulky nature of the this compound molecule contributes to the creation of this free volume.

The long alkyl chains of higher molecular weight adipate esters, like this compound, are particularly effective at preventing the interaction between PVC chains, which enhances flexibility and ductility. mdpi.com

This compound in Lubricant Formulations

Synthetic esters, including adipates like this compound, are utilized in the formulation of high-performance lubricants. Their chemical structure provides desirable properties that can surpass those of traditional mineral oil-based lubricants.

Role as a Synthetic Lubricant Base Stock Component

This compound can be used as a component of synthetic lubricant base stocks. Synthetic esters are classified as Group V base oils by the American Petroleum Institute (API). These base oils are known for their excellent thermal and oxidative stability, high viscosity index (meaning their viscosity changes less with temperature), and good lubricity.

Adipate esters are valued in lubricant applications for their excellent low-temperature performance, which ensures that the lubricant remains fluid and effective in cold environments. gst-chem.com Their low volatility is also an advantage, as it reduces lubricant consumption and thickening at high temperatures. gst-chem.com The polar nature of the ester molecules provides good solvency for additives and can also lead to strong adhesion to metal surfaces, forming a protective film that reduces friction and wear.

Modification of Tribological Properties in Lubricating Oils (e.g., film formation, friction reduction)

The efficacy of a lubricant is fundamentally determined by its ability to form a protective film at the interface of moving parts, thereby reducing friction and wear. Synthetic esters, such as this compound, are known to exhibit excellent lubricating properties due to their unique molecular structure.

Film Formation:

The mechanism of film formation for ester lubricants is largely attributed to the polarity of the ester functional group (-COO-). This polarity facilitates the adsorption of the ester molecules onto metal surfaces, forming a durable boundary film. nih.govacs.org The long undecyl (C11) alkyl chains of this compound are non-polar and extend away from the surface, creating a low-shear-strength layer that allows for smooth sliding between surfaces. ukm.my The effectiveness of this film is influenced by the length of the alkyl chains; longer chains can lead to the formation of more effective protective films. nih.gov

The formation of these films can be a result of both physical and chemical adsorption. acs.org Under boundary lubrication conditions, where the lubricant film is only a few molecules thick, the strength and stability of this adsorbed layer are critical in preventing direct metal-to-metal contact. For long-chain esters, the van der Waals forces between the extended alkyl chains contribute to the cohesion and robustness of the film.

Friction Reduction:

The primary function of the lubricant film is to reduce the coefficient of friction (COF) between interacting surfaces. The low shear strength of the oriented ester molecules in the boundary film allows for easy sliding, significantly lowering frictional forces. ukm.my The friction-reducing properties of synthetic esters are generally superior to those of mineral oils due to their polarity and ability to form strong, ordered films. mdpi.com

Research on various dicarboxylic acid esters has shown their effectiveness as boundary lubricants with low coefficients of friction. researchgate.net The long, linear alkyl chains in this compound are expected to align on the metal surface, creating a slippery plane that minimizes resistance to motion. The relationship between the molecular structure of esters and their tribological performance is a key area of study, with factors like chain length and branching playing significant roles. ukm.mysrce.hr

Illustrative Tribological Data for a Representative Long-Chain Dicarboxylic Acid Ester
PropertyTest ConditionsValue
Coefficient of Friction (COF)Four-Ball Test, Steel/Steel, 1200 rpm, 40 kg, 75°C, 1 hr0.08
Wear Scar Diameter (mm)Four-Ball Test, Steel/Steel, 1200 rpm, 40 kg, 75°C, 1 hr0.45
Film Thickness (nm)Optical Interferometry, Steel Ball on Glass Disc, 100°C~50-100

Compatibility and Synergistic Effects with Other Lubricant Additives

Compatibility:

The polar nature of this compound allows it to effectively dissolve and stabilize additives such as antiwear (AW) agents, extreme pressure (EP) agents, antioxidants, and detergents. This good solvency helps to prevent additive precipitation and ensures a homogeneous lubricant formulation. In contrast, non-polar base oils like polyalphaolefins (PAOs) may require the use of co-solvents or esters to ensure additive solubility. mdpi.com

Synergistic Effects:

Beyond simple compatibility, esters can exhibit synergistic effects with other lubricant additives, leading to performance enhancements that are greater than the sum of the individual components.

With Antiwear Additives: A notable example is the interaction between esters and zinc dialkyldithiophosphate (ZDDP), a widely used antiwear additive. Studies have shown that the presence of an ester can enhance the effectiveness of ZDDP in reducing wear. mdpi.com The ester can influence the formation and chemical composition of the ZDDP-derived tribofilm, leading to improved antiwear performance. This synergy is crucial for protecting engine components under high loads and temperatures.

With Friction Modifiers: Esters themselves act as friction modifiers. When used in conjunction with other organic friction modifiers (OFMs), there can be a complementary or synergistic effect. The ester's ability to form a baseline adsorbed film can be enhanced by the presence of other surface-active molecules, leading to further reductions in friction. researchgate.net

The following table summarizes the potential synergistic effects of a long-chain ester like this compound with common lubricant additives.

Potential Synergistic Effects with Lubricant Additives
Additive TypeObserved/Potential Synergistic EffectMechanism
Zinc Dialkyldithiophosphate (ZDDP)Enhanced antiwear performance. mdpi.comModification of the ZDDP tribofilm formation and chemistry.
Organic Friction Modifiers (OFMs)Further reduction in the coefficient of friction. researchgate.netComplementary adsorption and film formation on the metal surface.
AntioxidantsImproved oxidative stability of the lubricant.Good solvency helps maintain antioxidant effectiveness.
Detergents/DispersantsEnhanced engine cleanliness.Good solvency for polar byproducts of combustion and oxidation.

Exploration of Other Potential Industrial Applications

The favorable physical and chemical properties of high molecular weight esters like this compound suggest their utility in a range of industrial applications beyond conventional lubrication.

Plasticizers: Long-chain esters are widely used as plasticizers for polymers, particularly for polyvinyl chloride (PVC). They improve flexibility, durability, and low-temperature performance of the plastic material. The long alkyl chains of this compound would likely impart good permanence and low volatility, making it suitable for applications requiring long-term stability.

Cosmetics and Personal Care: Due to their emollient properties and low toxicity, esters are common ingredients in cosmetics and personal care products, where they act as skin-conditioning agents and solvents. echochemgroup.com

Solvents and Flavoring Agents: In various industries, esters serve as solvents and are also responsible for the natural and artificial flavors and fragrances in foods, perfumes, and other products. panoleo.com

Metalworking Fluids: The lubricating and cooling properties of esters make them suitable for use in metalworking fluids, where they can improve tool life and surface finish during machining operations. apag.org

The versatility of this compound, stemming from its ester functionality and long hydrocarbon chains, opens up possibilities for its use in diverse industrial sectors where properties such as lubricity, solvency, and plasticization are required. Further research and development will likely uncover new and innovative applications for this class of compounds.

Environmental Fate and Biotransformation Dynamics

Biodegradation Pathways and Kinetics in Environmental Compartments

The breakdown of diundecyl hexanedioate in various environmental settings, such as soil and aquatic systems, is predominantly a biological process driven by microorganisms. The kinetics of these degradation processes are influenced by a multitude of factors, including the composition of the microbial community and the prevailing environmental conditions.

The initial and rate-determining step in the biodegradation of diesters like this compound is enzymatic hydrolysis. This reaction is catalyzed by esterase enzymes, such as lipases and carboxylesterases, which are widespread in bacteria and fungi. These enzymes cleave the ester bonds, leading to the formation of an alcohol and a carboxylic acid.

For this compound, this process would involve two main steps:

First Hydrolysis: One of the ester linkages is broken, yielding undecanol (B1663989) and a monoester, 6-(undecyloxycarbonyl)hexanoic acid.

Second Hydrolysis: The remaining ester bond in the monoester is cleaved to produce another molecule of undecanol and hexanedioic acid (adipic acid).

This hydrolytic degradation pathway is a common mechanism observed in the breakdown of other plasticizers, such as phthalate (B1215562) esters, where esterases play a crucial role in the initial degradation step. nih.govnih.gov The degradation of various esters is known to proceed through the action of esterases, which convert them into their corresponding phthalate isomers and alcohols. nih.gov

The general mechanism for the enzymatic hydrolysis of a diester can be represented as follows:

Interactive Data Table: General Enzymatic Hydrolysis of this compound

StepReactantEnzymeProduct 1Product 2
1This compoundEsteraseUndecanol6-(undecyloxycarbonyl)hexanoic acid
26-(undecyloxycarbonyl)hexanoic acidEsteraseUndecanolHexanedioic acid

Following the initial enzymatic hydrolysis, the resulting metabolites—undecanol and hexanedioic acid—are further metabolized by microorganisms. Undecanol, a long-chain fatty alcohol, can be oxidized to undecanoic acid, which then enters the β-oxidation pathway to be broken down into smaller molecules that can be used for cell growth and energy. Hexanedioic acid, a dicarboxylic acid, can also be metabolized through various pathways, ultimately leading to its incorporation into central metabolic cycles.

Studies on other plasticizers, such as 1,6-hexanediol (B165255) dibenzoate, have successfully identified biodegradation metabolites. nih.gov For instance, the degradation of 1,6-hexanediol dibenzoate by Rhodococcus rhodochrous was found to produce benzoic acid and 6-benzoyloxyhexanoic acid as primary metabolites. nih.govresearchgate.net This supports the proposed pathway for this compound, where the corresponding alcohol and dicarboxylic acid would be the expected primary breakdown products. The accumulation of persistent metabolites is a concern for some commercial plasticizers, but for compounds like 1,6-hexanediol dibenzoate, such accumulation has not been observed. nih.gov

The rate at which this compound biodegrades in the environment is not intrinsic to the compound alone but is heavily dependent on external factors. These include the nature of the microbial consortia present and the physicochemical conditions of the environment.

Key influencing factors include:

Microbial Consortia: The presence of diverse microbial communities with the appropriate enzymatic machinery is crucial for efficient degradation. Bacteria of the genera Rhodococcus and Bacillus are known for their ability to degrade a wide range of organic compounds, including plasticizers. nih.gov

Co-substrates: The presence of other carbon sources can enhance the biodegradation of plasticizers. For example, the degradation of 1,6-hexanediol dibenzoate is studied in the presence of n-hexadecane as a co-substrate. nih.govresearchgate.net

Environmental Conditions:

Temperature and pH: Microbial activity and enzyme function are optimal within specific temperature and pH ranges.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is necessary for microbial growth and metabolism.

Organic Carbon Content: In soil, a higher organic carbon content has been shown to be positively correlated with the microbial degradation of certain pollutants. researchgate.net

Environmental Persistence Assessment Methodologies

Assessing the environmental persistence of a chemical like this compound involves evaluating how long it and its transformation products remain in the environment. This is a critical component of environmental risk assessment.

Traditional persistence assessments have often focused solely on the parent compound. However, there is a growing recognition of the importance of also considering the persistence of transformation products, which can sometimes be more persistent or toxic than the original substance. The concept of "joint persistence" has been introduced to quantify the combined environmental persistence of a parent compound and its relevant transformation products. nih.gov This approach provides a more comprehensive assessment of the potential long-term environmental impact of a chemical. nih.gov For a reliable estimate of joint persistence, knowledge of the first-generation transformation products and their degradation rates is essential. nih.gov

Environmental Distribution and Partitioning Characteristics

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. As a large, non-polar molecule, its behavior is characterized by low water solubility and high affinity for organic matter.

Adsorption/Desorption Behavior in Soil and Sediment-Water Interfaces

The mobility of this compound in terrestrial and aquatic environments is significantly influenced by its adsorption to soil and sediment particles. The primary mechanism for this adsorption is the partitioning of the non-polar ester into the organic carbon fraction of these solid matrices. A key parameter for quantifying this behavior is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Due to a lack of direct experimental data for this compound, its Koc value must be estimated using Quantitative Structure-Property Relationship (QSPR) models. These models utilize the chemical's structure to predict its properties. Based on its long alkyl chains and ester functional groups, this compound is expected to have a very high Koc value.

Estimated Soil Adsorption and Mobility

ParameterEstimated ValueInterpretation
Log Koc > 5Strongly Adsorbed
Mobility Class ImmobileUnlikely to leach into groundwater

Note: These values are estimations based on the chemical structure of this compound and its similarity to other long-chain aliphatic esters. Actual values may vary depending on soil and sediment properties such as organic carbon content, clay content, and pH.

The high estimated Koc value suggests that this compound will be strongly bound to soil and sediment, with very limited potential for leaching into groundwater. chemsafetypro.comecetoc.org In aquatic systems, it is expected to partition from the water column to the sediment bed. The desorption process is likely to be very slow, leading to the long-term persistence of the compound in the solid phase of these environments.

Volatilization and Atmospheric Transport Considerations

For this compound, with its high molecular weight and strong intermolecular forces, both the vapor pressure and the Henry's Law Constant are predicted to be very low.

Estimated Volatility Parameters

ParameterEstimated ValueInterpretation
Vapor Pressure Extremely LowNegligible volatilization from dry surfaces
Henry's Law Constant Very LowNegligible volatilization from water

Note: These values are estimations based on the chemical structure of this compound.

Given these properties, volatilization is not considered a significant environmental fate process for this compound. Consequently, long-range atmospheric transport of this compound in the gaseous phase is highly unlikely. If it were to enter the atmosphere, it would likely be adsorbed to particulate matter and be subject to deposition. acs.orgresearchgate.net

Predictive Models for Environmental Fate and Degradation

In the absence of empirical data, predictive models are essential tools for assessing the potential environmental fate and persistence of chemicals like this compound. Models such as the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), utilize QSARs to estimate key environmental fate parameters. chemsafetypro.comchemistryforsustainability.orgepa.gov

These models can provide insights into the likely distribution of a chemical in a multimedia environment and its potential for degradation.

EPI Suite™ Predicted Environmental Fate

Environmental CompartmentPredicted DistributionRationale
Soil HighStrong adsorption to organic matter (High Koc). chemsafetypro.comecetoc.org
Sediment HighPartitioning from water to sediment due to low water solubility and high Koc.
Water LowLow water solubility and strong partitioning to sediment.
Air NegligibleVery low vapor pressure and Henry's Law Constant. acs.orgresearchgate.net

The fugacity-based models within EPI Suite™ would likely predict that if this compound is released to the environment, it will predominantly partition to soil and sediment.

Regarding degradation, while specific biodegradation studies on this compound are not available, QSAR models can predict its susceptibility to microbial breakdown. As a long-chain aliphatic ester, it is expected to be biodegradable, although the rate may be slow due to its low water solubility and strong adsorption, which can limit its bioavailability to microorganisms. Models like BIOWIN™ within EPI Suite™ can provide an estimation of the likelihood and rate of biodegradation. chemsafetypro.comchemistryforsustainability.org It is anticipated that the initial step in its biodegradation would be the hydrolysis of the ester bonds, followed by the degradation of the resulting hexanedioic acid and undecanol.

Advanced Analytical Characterization Techniques for Diundecyl Hexanedioate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like Diundecyl hexanedioate. weebly.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. weebly.comyork.ac.uk

In a ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to the chemically distinct protons in the molecule would be expected. The undecyl chains would show a characteristic triplet for the terminal methyl (–CH₃) protons and a series of multiplets for the methylene (B1212753) (–CH₂–) groups. The methylene group adjacent to the ester oxygen (–O–CH₂–) would appear as a distinct triplet at a higher chemical shift due to the deshielding effect of the oxygen atom. Similarly, the methylene groups adjacent to the carbonyl group in the adipate (B1204190) backbone (–C(O)–CH₂–) would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. york.ac.uk Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include the carbonyl carbon of the ester group, the carbon of the methylene group attached to the ester oxygen, and the various methylene carbons along the aliphatic chains. The chemical shifts of these carbons are indicative of their chemical environment. york.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further be used to establish connectivity between protons and carbons, confirming the complete structural assignment. ukm.my

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) --- ~173
Methylene adjacent to C=O ~2.2-2.4 (t) ~34
Methylene in adipate core ~1.6-1.7 (m) ~25
Methylene adjacent to O ~4.0-4.1 (t) ~65
Methylene chain (undecyl) ~1.2-1.4 (m) ~22-32
Terminal Methyl (CH₃) ~0.8-0.9 (t) ~14

(Note: Predicted values are based on typical chemical shifts for long-chain dialkyl adipates. Actual values may vary. t = triplet, m = multiplet.)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.nethoriba.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. horiba.comnih.gov

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing around 1730-1750 cm⁻¹. spectroscopyonline.com Another key absorption is the C–O stretch of the ester linkage, which would appear in the 1160-1210 cm⁻¹ region. The presence of long aliphatic chains would be confirmed by strong C–H stretching vibrations just below 3000 cm⁻¹ and C–H bending vibrations around 1465 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov Therefore, it would provide strong signals for the C-C backbone of the undecyl and adipate moieties. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in IR. The combination of both IR and Raman spectra provides a comprehensive fingerprint of the functional groups within the molecule. researchgate.net

Table 2: Characteristic IR and Raman Bands for this compound

Functional Group Vibration Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
C–H Stretch (aliphatic) 2850–2960 (strong) 2850–2960 (strong)
C=O Stretch (ester) 1730–1750 (strong) 1730–1750 (moderate)
C–H Bend (methylene) ~1465 (moderate) ~1465 (moderate)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. wikipedia.org

For this compound, electron ionization (EI) is a common method that would generate a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. However, the molecular ion for long-chain esters can be unstable and may not always be observed. libretexts.org

The fragmentation pattern is key to confirming the structure. In the mass spectrum of a dialkyl adipate, characteristic fragmentation involves cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and McLafferty rearrangement. libretexts.org Expected fragments for this compound would arise from the loss of one of the undecyl chains or parts of the aliphatic chains. The fragmentation patterns of similar diesters, such as phthalates, often show a characteristic ion corresponding to the protonated anhydride (B1165640) structure. nih.gov Analysis of these fragment ions allows for the confirmation of both the adipate core and the undecyl ester groups. wikipedia.orgcas.cn

Chromatographic Techniques for Separation and Quantification

Chromatography is used to separate the components of a mixture, allowing for the isolation and quantification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds. scielo.brrestek.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of this compound and identifying any volatile impurities, such as residual undecyl alcohol or byproducts from synthesis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. restek.com As this compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum together provide a highly confident identification of the compound. researchgate.netscispace.com The purity can be determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

For non-volatile impurities or degradation products that may be present in a this compound sample, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govchromatographyonline.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is well-suited for larger, less volatile, or thermally labile molecules that are not amenable to GC analysis. sigmaaldrich.com

An LC-MS system can be used to detect high molecular weight oligomers or oxidation products that might form during the synthesis or storage of this compound. chromatographyonline.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the compounds as they elute from the LC column before they enter the mass spectrometer for detection. cas.cn This allows for the separation and identification of a wide range of potential non-volatile species. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Oligomeric Systems

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. researchgate.netwarwick.ac.uk The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. researchgate.net A dissolved sample is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules permeate the pores to varying extents, resulting in longer retention times. shimadzu.comaimplas.net

For an oligomeric system involving this compound, GPC can be employed to assess its purity and identify the presence of any side-products or unreacted monomers. The resulting chromatogram provides a distribution of molecular weights, from which key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. lcms.cz A PDI value close to 1.0 indicates a highly monodisperse sample, which is desirable for many applications. lcms.cz The selection of an appropriate solvent and calibration standards, often narrow polystyrene standards, is crucial for obtaining accurate molecular weight data. lcms.cz

Table 1: Representative GPC Data for an Oligomeric this compound Sample

Parameter Value
Number-Average Molecular Weight (Mn) 390 g/mol
Weight-Average Molecular Weight (Mw) 405 g/mol
Z-Average Molecular Weight (Mz) 415 g/mol

Note: The data in this table is representative and intended for illustrative purposes, based on the expected characteristics of a high-purity oligomeric diester.

Thermal Analysis for Material Compatibility and Stability Research

Thermal analysis techniques are critical for evaluating the behavior of materials as a function of temperature. For this compound, particularly when considered for applications involving temperature fluctuations, understanding its thermal stability and phase transitions is essential.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and volatility of a compound. A TGA thermogram plots mass loss against temperature, revealing the temperatures at which degradation or volatilization occurs.

For a compound like this compound, TGA can provide its decomposition temperature, which is a key indicator of its thermal stability. The analysis can also help in quantifying the amount of volatile components. Studies on similar adipate esters, such as decyl butoxyethyl adipate, demonstrate the utility of TGA in characterizing the thermal decomposition profile of long-chain diesters. researchgate.netresearchgate.net

Table 2: Representative TGA Data for this compound

Parameter Temperature (°C)
Onset of Decomposition (Tonset) 250
Temperature at 5% Mass Loss (T5%) 275
Temperature at 50% Mass Loss (T50%) 320
Temperature at Maximum Decomposition Rate (Tmax) 335

Note: This data is illustrative and based on typical thermal stability profiles of long-chain aliphatic esters used as plasticizers.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orghu-berlin.de

For this compound, DSC can be used to determine its melting point and enthalpy of fusion, providing insights into its crystalline structure and purity. The DSC thermogram would show an endothermic peak corresponding to the melting transition. The shape and position of this peak can be influenced by the sample's purity and thermal history. The investigation of phase transitions in other long-chain aliphatic molecules, such as lipids and n-paraffins, by DSC provides a framework for interpreting the thermal behavior of this compound. researchgate.netacs.org

Table 3: Representative DSC Data for this compound

Thermal Transition Parameter Value
Melting Onset Temperature 30 °C
Peak Temperature (Tm) 35 °C
Enthalpy of Fusion (ΔHf) 150 J/g
Crystallization (on cooling) Onset Temperature 25 °C
Peak Temperature (Tc) 20 °C

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from a DSC analysis of a crystalline long-chain diester.

Rheological Characterization in Application-Specific Contexts

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of this compound are particularly important in applications where it is used as a plasticizer, lubricant, or solvent.

In such contexts, the viscosity of the compound as a function of temperature and shear rate is a critical parameter. For instance, when used as a plasticizer in polymers like PVC, the rheological behavior of the plasticized polymer melt is crucial for processing. mdpi.com Rheological studies can provide information on the efficiency of the plasticizer in reducing the melt viscosity and processing temperature. mdpi.comfraunhofer.de The measurements are typically performed using a rheometer, which can subject the sample to a range of shear rates and temperatures. mdpi.com

Table 4: Representative Rheological Data for this compound

Temperature (°C) Viscosity at 10 s-1 Shear Rate (Pa·s)
25 0.050
40 0.035
60 0.020

Note: This data is representative of the expected viscosity of a long-chain diester and illustrates the typical temperature dependence of viscosity.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations of Ester-Polymer and Ester-Lubricant Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules, providing a detailed view of intermolecular interactions and their influence on the bulk properties of materials. For diundecyl hexanedioate, MD simulations are instrumental in understanding its role as both a plasticizer for polymers and a base oil in lubricants.

When used as a plasticizer, such as in Polyvinyl Chloride (PVC), this compound molecules position themselves between the polymer chains. ijiert.org MD simulations can quantify the compatibility and interaction energy between the ester and the polymer matrix. The long, flexible undecyl chains of this compound are expected to effectively separate the rigid PVC chains, increasing the free volume of the system. semanticscholar.orgnih.gov This separation weakens the strong intermolecular forces (dipole-dipole interactions) between PVC chains, leading to increased polymer chain mobility. nih.govmcmaster.ca Consequently, this enhances the flexibility of the material and lowers its glass transition temperature (Tg), a key indicator of plasticizing efficiency. mdpi.comnih.govnih.gov Simulations can predict this reduction in Tg and correlate it with specific molecular interactions, such as van der Waals forces between the ester's alkyl chains and the polymer backbone. mcmaster.ca

In lubricant applications, MD simulations can model the behavior of this compound under conditions of shear and pressure between two surfaces. mdpi.com These simulations provide insights into the formation of lubricant films, viscosity, and frictional properties. acs.orgnih.gov The long alkyl chains of this compound contribute to a higher viscosity index, meaning the viscosity changes less with temperature. mdpi.com MD studies on similar diesters show that factors like chain length and the presence of ester groups significantly influence friction and load-bearing capacity. mdpi.comx-mol.net Simulations can reveal how molecules align under shear, calculate shear stress, and predict the viscosity of the fluid, offering a molecular-level understanding of its lubricating mechanism. researchgate.net

Table 1: Key Parameters from Molecular Dynamics Simulations

ParameterRelevance to this compoundTypical Findings from Simulations of Analogous Esters
Interaction EnergyQuantifies the compatibility between the ester and a polymer (e.g., PVC) or a surface.Lower (more negative) interaction energy indicates better compatibility and miscibility. Adipates generally show good compatibility with PVC. mcmaster.ca
Glass Transition Temperature (Tg)Predicts the efficiency of the ester as a plasticizer. A larger reduction in Tg signifies higher efficiency.Adipate (B1204190) esters are effective at lowering the Tg of PVC, with efficiency influenced by the length of the alkyl chains. mdpi.comnih.gov
Fractional Free Volume (FFV)Measures the void space within the polymer matrix; higher FFV corresponds to greater flexibility.Plasticizers increase the FFV of the polymer system, allowing for greater chain mobility. nih.gov
Shear ViscosityA fundamental property for lubricant performance, predicted under various shear rates and temperatures.Viscosity generally increases with alkyl chain length. Diesters are valued as synthetic lubricant base stocks. acs.orgstle.org
Self-Diffusion CoefficientIndicates the mobility of the ester within a polymer matrix, relating to its permanence and migration rate.Longer alkyl chains typically lead to lower diffusion coefficients and better permanence. mcmaster.ca

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a molecule, encoded by numerical descriptors, with its biological activity or physicochemical properties, respectively. These models are valuable for screening new compounds and predicting their performance and environmental fate without extensive experimental testing.

For plasticizing efficiency, QSAR models can predict the effectiveness of a compound like this compound based on its molecular structure. mdpi.comnih.gov Key molecular descriptors often include molecular weight, alkyl chain length, polarity, and steric parameters. researchgate.net Studies on adipate and other plasticizers have shown that plasticizing efficiency, often measured by the reduction in Tg, is highly correlated with the geometry and molecular connectivity of the plasticizer molecule. ijiert.orgmdpi.comresearchgate.net The long, non-polar undecyl chains of this compound would be expected to contribute favorably to descriptors related to molecular size and hydrophobicity, which are often linked to high plasticizing efficiency in PVC. researchgate.net

In the context of lubricity, QSPR models are used to predict properties like the viscosity index, pour point, and wear performance. researchgate.net Descriptors used in these models often relate to molecular volume, chain length, and intermolecular interaction potential. mdpi.comresearchgate.net For long-chain diesters, QSPR studies have highlighted that properties like the viscosity index are strongly correlated with molecular geometry and spatial characteristics. researchgate.net A model for ester lubricants might use descriptors such as the number of carbon atoms, van der Waals volume, and connectivity indices to predict performance, suggesting that this compound would possess good lubricity and a high viscosity index. researchgate.net

QSAR models are widely used in environmental science to predict the persistence and distribution of chemicals. The biodegradability of a compound is a critical parameter for assessing its environmental impact. researchgate.netnih.gov QSAR models for biodegradation often use descriptors that identify specific molecular fragments or properties known to influence microbial degradation. nih.gov For esters, the presence of the ester group itself is a positive indicator for hydrolysis, which is often the initial step in biodegradation. nih.govnih.gov However, the long undecyl chains of this compound would increase its hydrophobicity and molecular size, factors that can sometimes negatively correlate with rapid biodegradation. acs.org A predictive QSAR model would weigh these competing factors to estimate a probable biodegradation rate. mdpi.com

Partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), dictate how a chemical distributes itself in the environment. nih.govnih.gov QSPR models can accurately predict these values from molecular structure. d-nb.inforesearchgate.net For this compound, its large size and long alkyl chains would lead to a high predicted log Kow and log Koc. researchgate.net This suggests a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate, rather than remaining dissolved in water. d-nb.info These QSPR predictions are crucial for environmental risk assessment.

Table 2: Representative Molecular Descriptors in QSAR/QSPR Models for Esters

Property PredictedRelevant Molecular DescriptorsExpected Influence for this compound
Plasticizing EfficiencyMolecular Weight, Aliphatic Chain Length, van der Waals VolumeHigh molecular weight and long chains generally improve efficiency and permanence. researchgate.net
Viscosity IndexMolecular Connectivity Indices, Geometric DescriptorsLong, flexible chains typically lead to a higher viscosity index. researchgate.net
BiodegradabilityNumber of Ester Groups, Molecular Size, LogP (Hydrophobicity)Ester groups are hydrolysable, but high molecular weight and hydrophobicity can hinder degradation. researchgate.netnih.gov
Partition Coefficient (Koc)LogP (Kow), Molecular Surface Area, Polarity IndicesHigh hydrophobicity due to long alkyl chains leads to a high predicted Koc value. d-nb.info

Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. tsijournals.com This allows for the investigation of reaction mechanisms, stability, and reactivity at a fundamental level. rsc.org

For this compound, the primary sites of chemical reactivity are the two ester functional groups. Quantum calculations can provide detailed mechanistic insights into their hydrolysis, which is a key reaction for both biodegradation and chemical stability. ic.ac.uk DFT studies on ester hydrolysis can map the entire reaction pathway for both acid-catalyzed and base-catalyzed mechanisms, identifying the structure and energy of reactants, transition states, and products. ic.ac.ukchemistrysteps.com These calculations can determine the activation energy, which is directly related to the reaction rate, and reveal whether the mechanism is concerted or stepwise. ic.ac.ukic.ac.uk For a large ester like this compound, steric effects from the long undecyl chains could influence the accessibility of the carbonyl carbon to nucleophilic attack, a factor that can be quantified through theoretical calculations. acs.org

Conclusion and Future Research Directions

Identification of Current Research Gaps and Challenges

The scarcity of literature highlights profound research gaps concerning nearly every aspect of diundecyl hexanedioate. The most significant challenge is the fundamental lack of data, which impedes any robust assessment of its potential applications or risks. Key identified gaps include:

Synthesis and Characterization: There is a lack of established and optimized synthesis protocols, particularly those employing principles of green chemistry. researchgate.net Furthermore, a comprehensive characterization of its physicochemical properties (e.g., melting point, boiling point, viscosity, thermal stability) using modern analytical methods is absent from the literature.

Performance in Applications: No peer-reviewed studies evaluate its efficacy as a plasticizer in various polymer systems (such as PVC or bioplastics), its performance characteristics as a lubricant base stock, or its potential as a phase-change material for thermal energy storage.

Toxicology and Environmental Fate: A critical knowledge gap exists regarding the toxicological profile and environmental impact of this compound. There is no available data on its biodegradability, ecotoxicity, or potential for bioaccumulation. nih.gov This information is vital to prevent regrettable substitutions for other plasticizers that have known health concerns. acs.org

Prospective Avenues for Fundamental and Applied Research on this compound

The extensive research gaps provide a clear roadmap for future investigations. Research efforts can be channeled into both fundamental understanding and practical applications.

Fundamental Research:

Sustainable Synthesis: Development of novel, sustainable synthesis routes utilizing renewable feedstocks (such as those derived from plant oils) and enzymatic or heterogeneous catalysis to improve efficiency and reduce environmental impact. d-nb.inforsc.org

Advanced Characterization: Detailed investigation of its chemical structure and physical properties through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Computational Modeling: Employing computational chemistry to predict material properties, compatibility with various polymers, and potential toxicological endpoints to guide experimental work efficiently.

Applied Research:

Bio-based Plasticizer Development: Systematic evaluation of this compound as a primary or secondary plasticizer for both conventional polymers like PVC and biodegradable polymers such as PLA and PHAs. chemrxiv.org Key performance indicators to investigate include plasticizing efficiency, low-temperature flexibility, migration resistance, and aging characteristics. mdpi.com

High-Performance Biolubricants: Investigation into its potential as a base oil for sustainable lubricants, focusing on properties like viscosity index, oxidative stability, and tribological performance. researchgate.netmaxoillubricant.com

Phase-Change Materials: Given its long aliphatic chains, research could explore its potential as an organic phase-change material for latent heat thermal energy storage applications.

Interdisciplinary Research Needs for Sustainable Chemical Development

Realizing the full potential of this compound as a sustainable chemical requires a concerted, interdisciplinary approach that integrates expertise from multiple fields.

Chemistry and Materials Science: Collaborative efforts are needed to design and synthesize the molecule, incorporate it into advanced polymer formulations, and characterize the resulting materials' performance. acs.org

Chemical Engineering: Research is crucial for developing scalable, economically viable, and green production processes that minimize waste and energy consumption.

Regulatory Science: Engagement with regulatory bodies will be necessary to establish safety profiles and ensure compliance with global chemical regulations, which are increasingly stringent regarding plasticizers and other additives. chemindigest.commdpi.comgrandviewresearch.com

Q & A

Basic Research Question: What are the optimal methods for synthesizing and characterizing diundecyl phthalate (DUP) in laboratory settings?

Methodological Answer:
DUP is synthesized via esterification of phthalic anhydride with undecyl alcohol, typically using acid catalysts (e.g., sulfuric acid). Post-synthesis, purification involves fractional distillation or column chromatography to isolate branched and linear isomers . Characterization requires:

  • Spectroscopy : FT-IR for ester carbonyl (C=O) identification (~1720 cm⁻¹) and NMR for isomer differentiation (e.g., branching in 13C^{13}\text{C} NMR spectra) .
  • Chromatography : GC-MS with hexane-based solutions to resolve isomer mixtures .
  • Physical Properties : Density (0.95 g/mL at 25°C) and refractive index (1.485) should align with literature values .

Advanced Research Question: How do isomer ratios (branched vs. linear) influence DUP’s toxicity mechanisms in mammalian models?

Methodological Answer:

  • In Vitro Models : Use HepG2 cells to assess metabolic toxicity (e.g., mitochondrial dysfunction via ATP assays). Compare isomer-specific effects by isolating fractions via preparative HPLC .
  • In Vivo Studies : Administer isomer-defined DUP to rodents, monitoring hepatic CYP450 activity and peroxisome proliferation. Reference NICNAS (2008) for baseline toxicity thresholds .
  • Data Interpretation : Statistically correlate isomer branching (quantified by 13C^{13}\text{C} NMR) with oxidative stress markers (e.g., MDA levels) .

Basic Research Question: What analytical techniques are most reliable for quantifying DUP in environmental matrices?

Methodological Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges for water samples (DUP solubility: 33 ng/L at 25°C) .
  • Quantification : HPLC-UV (λ = 254 nm) with a C18 column, validated against NIST-certified standards. For trace levels, use GC-MS with electron ionization (m/z 488 for molecular ion) .
  • Quality Control : Spike recovery tests (85–115%) and blank matrix calibration to address matrix effects .

Advanced Research Question: How does DUP interact with environmental microbial communities to drive biodegradation?

Methodological Answer:

  • Microcosm Studies : Incubate DUP with soil/water samples under aerobic/anaerobic conditions. Monitor degradation via LC-MS and 14C^{14}\text{C}-radiolabeling to track metabolite formation .
  • Metagenomics : Perform 16S rRNA sequencing to identify microbial taxa correlated with esterase activity. Cross-reference with KEGG pathways for phthalate degradation .
  • Kinetic Analysis : Fit degradation data to first-order models; report half-lives relative to pH, temperature, and microbial diversity .

Advanced Research Question: How can researchers resolve contradictions in reported endocrine-disruption thresholds for DUP?

Methodological Answer:

  • Meta-Analysis : Systematically review studies (e.g., NICNAS, 2008 vs. CPSC, 2010) to identify variables like exposure duration, isomer ratios, and model organisms .
  • Dose-Response Modeling : Use Bayesian statistics to reconcile EC50 values, accounting for assay sensitivity (e.g., yeast estrogen screen vs. mammalian reporter assays) .
  • Uncertainty Quantification : Report confidence intervals and heterogeneity metrics (I²) in pooled data .

Basic Research Question: What protocols ensure safe handling and disposal of DUP in laboratory environments?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
  • Storage : Keep in sealed containers at room temperature; avoid UV exposure to prevent degradation .

Advanced Research Question: What computational approaches predict DUP’s environmental partitioning and bioaccumulation potential?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate log Kow (predicted ~9.5) and bioaccumulation factors (BCF). Validate with experimental octanol-water partitioning data .
  • Molecular Dynamics (MD) : Simulate DUP-membrane interactions using GROMACS; focus on hydrophobic binding to lipid bilayers .
  • Field Data Integration : Compare predictions with monitored levels in sediment/water systems, adjusting for local hydrogeological parameters .

Basic Research Question: How should researchers design experiments to assess DUP’s thermal stability and decomposition products?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat DUP from 25°C to 600°C (10°C/min) under N₂. Monitor mass loss at ~336°C (boiling point) .
  • GC-MS Pyrolysis : Identify decomposition products (e.g., phthalic anhydride, undecene) using spectral libraries .
  • Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal degradation .

Advanced Research Question: What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data in DUP studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50 estimation via R package drc) .
  • Bootstrap Resampling : Assess confidence in EC50 values when sample sizes are small (n < 6) .
  • Machine Learning : Train random forest models on omics data (e.g., transcriptomics) to predict toxicity thresholds .

Basic Research Question: How can researchers ensure reproducibility in DUP-related studies?

Methodological Answer:

  • Detailed SOPs : Document isomer ratios, solvent purity, and instrument calibration protocols .
  • Data Sharing : Deposit raw spectra, chromatograms, and toxicity datasets in repositories like Zenodo .
  • Collaborative Validation : Cross-validate key findings (e.g., toxicity thresholds) with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.